molecular formula C14H24N2O3 B2990657 N-(4-Hydroxypentyl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361752-52-3

N-(4-Hydroxypentyl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2990657
CAS No.: 2361752-52-3
M. Wt: 268.357
InChI Key: FXACWVIUWGRCSO-UHFFFAOYSA-N
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Description

N-(4-Hydroxypentyl)-1-prop-2-enoylpiperidine-4-carboxamide: is a synthetic compound that has garnered interest in various fields of scientific research This compound is known for its unique chemical structure, which includes a piperidine ring and a hydroxypentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxypentyl)-1-prop-2-enoylpiperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Hydroxypentyl Side Chain: The hydroxypentyl side chain is introduced through a nucleophilic substitution reaction.

    Formation of the Prop-2-enoyl Group: The prop-2-enoyl group is added via an acylation reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the hydroxypentyl side chain.

    Reduction: Reduction reactions can occur at the carbonyl group of the prop-2-enoyl moiety.

    Substitution: Nucleophilic substitution reactions can take place at various positions on the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxidation of the hydroxyl group can lead to the formation of a ketone or carboxylic acid.

    Reduction: Reduction of the carbonyl group results in the formation of an alcohol.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-Hydroxypentyl)-1-prop-2-enoylpiperidine-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is often used in assays to investigate enzyme activity and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Hydroxypentyl)-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The hydroxypentyl side chain and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-Hydroxypentyl)-1-prop-2-enoylpiperidine-4-carboxamide
  • This compound
  • This compound

Uniqueness: this compound stands out due to its unique combination of a piperidine ring and a hydroxypentyl side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-hydroxypentyl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-3-13(18)16-9-6-12(7-10-16)14(19)15-8-4-5-11(2)17/h3,11-12,17H,1,4-10H2,2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXACWVIUWGRCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC(=O)C1CCN(CC1)C(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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